molecular formula C17H22N4O2 B2381853 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one CAS No. 2199509-60-7

1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one

Cat. No. B2381853
CAS RN: 2199509-60-7
M. Wt: 314.389
InChI Key: YOJDPBIYEKUJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation of pinacol boronic esters is another potential application . This process is not well developed, but it’s a valuable transformation. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Anti-Markovnikov Hydromethylation

Paired with a Matteson–CH2–homologation, this compound could be used for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Antimicrobial Potential

Some derivatives of this compound have shown good antimicrobial potential . This suggests that it could be used in the development of new antimicrobial agents .

Scientific Experiments

Despite its potential applications, certain limitations exist regarding the use of this compound in scientific experiments. However, with further research and development, these limitations could potentially be overcome, expanding its range of applications.

Organic Synthesis

Pinacol boronic esters, which are related to this compound, are highly valuable building blocks in organic synthesis . This suggests that this compound could also have applications in the synthesis of complex organic molecules .

properties

IUPAC Name

1-methyl-3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-4-3-7-19-16(13)23-12-14-5-9-21(10-6-14)15-17(22)20(2)11-8-18-15/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJDPBIYEKUJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one

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